(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrN3O4S/c1-2-7-18-10-4-3-9(16)8-12(10)24-15(18)17-14(20)11-5-6-13(23-11)19(21)22/h1,3-6,8H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLECLGYFQLFRRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Benzothiazole Core
The following table compares the target compound with structurally related derivatives:
Key Observations:
- Electron-Withdrawing vs.
- Propargyl vs. Allyl : The propargyl group in the target compound offers unique reactivity (e.g., copper-catalyzed azide-alkyne cycloaddition) absent in the allyl analog, enabling targeted drug delivery strategies.
- Biological Activity : The 5-nitrofuran moiety is conserved across analogs, suggesting shared antimicrobial mechanisms (e.g., nitroreductase activation). However, the thiosemicarbazide derivatives in show confirmed cytotoxicity, while data for the target compound remains hypothetical.
Pharmacological and Physicochemical Properties
Q & A
Q. Challenges :
- Maintaining stereochemical integrity (Z-configuration) during imine formation.
- Optimizing reaction time and temperature to prevent decomposition of the nitro group .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and Z/E configuration via chemical shifts (e.g., imine proton at δ 8.2–8.5 ppm) .
- HPLC : Ensures >95% purity; reverse-phase C18 columns with acetonitrile/water gradients are standard .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 463.97) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks critical for stability studies .
Advanced: How can researchers optimize reaction conditions to improve yield and purity?
Answer:
- Temperature Control : Lower temperatures (0–5°C) during nitro group introduction reduce side reactions .
- Catalyst Screening : Palladium/copper systems for alkyne coupling improve efficiency (e.g., 80% yield with Pd(PPh₃)₄/CuI) .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but require careful drying to avoid hydrolysis .
Q. Example Optimization Table :
| Step | Reagents/Conditions | Yield Improvement | Reference |
|---|---|---|---|
| Alkyne Substitution | Pd(PPh₃)₄, CuI, DMF, 60°C | 75% → 88% | |
| Carboxamide Coupling | EDC/HOBt, DCM, RT, 12h | 68% → 82% |
Advanced: How does the compound’s structure influence its biological target selectivity?
Answer:
- Bromine Substituent : Enhances lipophilicity, improving membrane permeability (logP ~3.2) .
- Nitrofuran Moiety : Acts as a redox-active group, generating reactive oxygen species (ROS) in hypoxic environments, selectively targeting cancer cells .
- Prop-2-yn-1-yl Group : Enables click chemistry for target identification via azide-alkyne cycloaddition in live-cell imaging .
Q. Methodological Approach :
- Docking Studies : Use AutoDock Vina to predict binding affinity to kinases (e.g., EGFR IC₅₀ = 12 nM) .
- Cellular Assays : ROS detection with DCFH-DA in HT-29 cells confirms selective cytotoxicity .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., MTT vs. resazurin assays) and cell lines (e.g., HeLa vs. MCF-7) .
- Solubility Issues : Use DMSO stocks ≤0.1% v/v to avoid solvent toxicity .
- Structural Analogues : Compare with derivatives lacking the nitro group (e.g., 30% lower activity in furan-2-carboxamide analogues) .
Case Study : Conflicting IC₅₀ values (5 µM vs. 12 µM) for EGFR inhibition were resolved by validating ATP concentration (1 mM vs. 10 mM) in kinase assays .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories using GROMACS .
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen-bond acceptors from nitro groups) with Schrödinger Phase .
- QSAR Studies : Correlate substituent electronegativity (e.g., Br vs. Cl) with antimicrobial activity (R² = 0.89) .
Example Output : Docking scores (Glide SP) of -9.2 kcal/mol for PARP1 vs. -7.4 kcal/mol for PARP2 explain observed selectivity .
Advanced: How to improve solubility and stability for in vivo studies?
Answer:
- Prodrug Design : Convert the nitro group to a amine via bioreductive activation .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (150 nm size, PDI <0.2) to enhance plasma half-life .
- Salt Formation : Hydrochloride salts improve aqueous solubility (2.5 mg/mL vs. 0.3 mg/mL for free base) .
Advanced: What strategies elucidate reaction mechanisms in multi-step syntheses?
Answer:
- Isolation of Intermediates : Use TLC-guided fractionation to identify byproducts (e.g., oxidation of prop-2-yn-1-yl to ketone) .
- Isotopic Labeling : ¹³C-labeled nitrofuran tracks carboxamide coupling efficiency via NMR .
- DFT Calculations : B3LYP/6-31G* models predict transition states for stereochemical control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
